![molecular formula C12H13N3O2 B1479048 5-(4-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098001-44-4](/img/structure/B1479048.png)
5-(4-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
Synthesis Analysis
Several synthetic routes exist for the preparation of this compound. Notably, it can be synthesized via the reaction of 1-(2-aminophenyl)pyrrole with aromatic or heteroaromatic aldehydes in ethanol, catalyzed by acetic acid. The resulting product is 4,5-dihydropyrrolo[1,2-a]quinoxalines .
Another approach involves controlling reagent and product individuality through thin-layer chromatography (TLC) using eluents such as methanol, chloroform, and their mixtures .
Scientific Research Applications
Insecticidal Efficacy
Pyrrole derivatives, including “5-(4-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione”, have been found to exhibit insecticidal activity . They have been evaluated against several species infesting stored products, such as the rice weevil, the lesser grain borer, the confused flour beetle, and the Mediterranean flour moth . The derivatives were found to be effective at different doses and exposure intervals .
Grain Protectants
Several pyrrole derivatives have been found increasingly effective as grain protectants . They have been tested against pests like the confused flour beetle and the Mediterranean flour moth under different biotic and abiotic conditions .
Synthesis of Polyfunctional Hexahydropyrrolo
A new synthetic approach to polyfunctional hexahydropyrrolo [3,4- b ]pyrroles was developed based on cyclization of N-arylbromomaleimides with aminocrotonic acid esters . This could potentially be a new application for “5-(4-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione”.
Mechanism of Action
Target of Action
Similar compounds have been used in the development of covalent organic frameworks (cofs) for photocatalysis .
Mode of Action
The compound interacts with its targets through a process of selective coupling . This interaction results in the formation of a new donor-acceptor covalent organic framework with a wide absorption range . The compound’s thiophene functional group is accurately introduced into the electron acceptor units, extending its spectral absorption capacity and endowing them with two-photon and three-photon absorption effects .
Biochemical Pathways
The compound affects the pathway of photocatalytic activity. It enhances the utilization rate of sunlight, which is crucial for photocatalysis . The compound’s interaction with its targets leads to high photocatalytic conversion and selectivity .
Result of Action
The result of the compound’s action is the formation of a new covalent organic framework that efficiently utilizes solar spectra for photocatalysis . The compound shows high photocatalytic conversion of 99% and selectivity of 98% in 20 minutes . It also exhibits the universality of photocatalytic selective coupling of other imine derivatives with 100% conversion efficiency .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of sunlight is crucial for the compound’s photocatalytic activity .
properties
IUPAC Name |
5-(4-aminophenyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-7-1-3-8(4-2-7)15-5-9-10(6-15)12(17)14-11(9)16/h1-4,9-10H,5-6,13H2,(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHQKKMWTXFJJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=CC=C(C=C3)N)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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